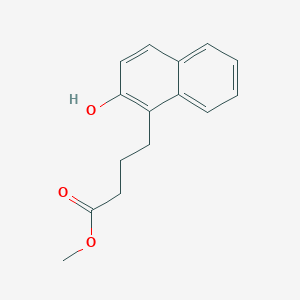![molecular formula C6H11NO5 B15161280 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid CAS No. 799271-81-1](/img/structure/B15161280.png)
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is a chemical compound with the molecular formula C6H11NO5 It is known for its unique structure, which includes a hydroxy group, a methylcarbamoyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid typically involves the esterification of 3-hydroxybutanoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Hydroxybutanoic acid+Methyl isocyanate→3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[(methylcarbamoyl)oxy]butanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylcarbamoyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutanoic acid: Lacks the methylcarbamoyl group, resulting in different reactivity and applications.
3-Hydroxyisovaleric acid: Similar structure but with variations in the side chain, leading to distinct properties.
β-Hydroxy-isovaleric acid: Another related compound with differences in functional groups and reactivity.
Uniqueness
3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is unique due to the presence of both hydroxy and methylcarbamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
799271-81-1 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-hydroxy-3-(methylcarbamoyloxy)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(11,3-4(8)9)12-5(10)7-2/h11H,3H2,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
VOPVQBPIUYEUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(O)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


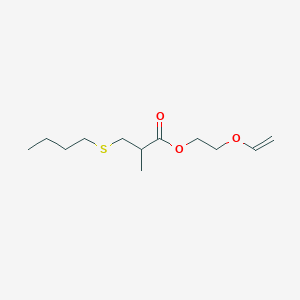
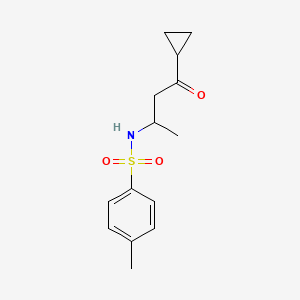
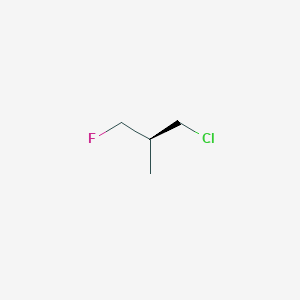
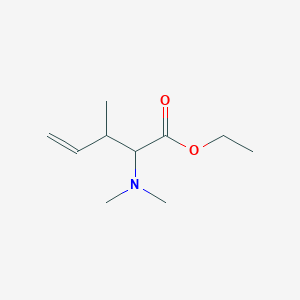
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
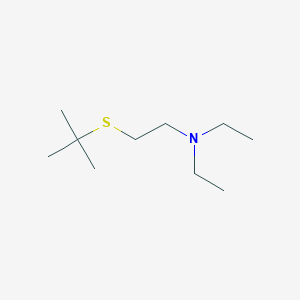
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
diphenylsilane](/img/structure/B15161260.png)
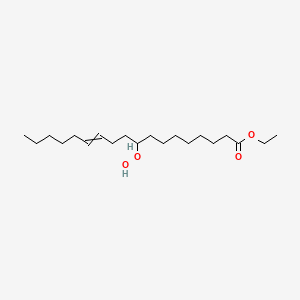
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
